4-Nitrobenzeneazomalononitrile

Description

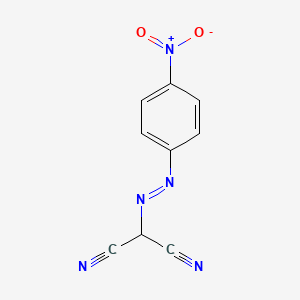

4-Nitrobenzeneazomalononitrile is a nitro-substituted aromatic compound featuring an azo (-N=N-) group linked to malononitrile (CH₂(CN)₂). The compound’s reactivity and stability are influenced by the strong electron-withdrawing effects of the nitro and nitrile groups, which may enhance its suitability for electrophilic substitution or cycloaddition reactions .

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)diazenyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNLOOXOIBSOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC(C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254301 | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-13-2 | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, ((p-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(4-Nitrophenyl)diazenyl]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)diazenylpropanedinitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6B232UCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzeneazomalononitrile typically involves the diazotization of p-nitroaniline followed by coupling with malononitrile. The process begins with the formation of a diazonium salt from p-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzeneazomalononitrile undergoes various chemical reactions, including:

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can act as a coupling agent in the formation of other azo compounds.

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.

Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under basic conditions.

Coupling Reactions: Typically carried out in the presence of bases like sodium acetate or pyridine.

Major Products:

Reduction: Produces p-phenylenediamine derivatives.

Substitution: Yields various substituted nitrophenyl derivatives.

Coupling Reactions: Forms complex azo compounds with extended conjugation.

Scientific Research Applications

Chemistry: 4-Nitrobenzeneazomalononitrile is used as a precursor in the synthesis of various dyes and pigments. Its ability to form stable azo linkages makes it valuable in the production of colorants for textiles and inks .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and as a marker in immunoassays. Its derivatives have shown potential in medicinal chemistry for the development of therapeutic agents .

Industry: The compound is employed in the manufacture of photoresponsive materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which 4-Nitrobenzeneazomalononitrile exerts its effects involves the interaction of its azo and nitro groups with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light irradiation, making it useful in photoresponsive applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Nitrobenzeneazomalononitrile with structurally related nitroaromatic compounds, emphasizing molecular features, applications, and research findings:

Key Comparative Insights:

Functional Group Influence: The azo group in this compound distinguishes it from analogs like 4-Nitrobenzonitrile or 4-Nitrobenzoic acid. 2-(4-Nitrobenzylidene)malononitrile shares the malononitrile moiety but replaces the azo group with a benzylidene linkage. This structural difference reduces conjugation length but increases steric bulk, influencing its reactivity in cyclization reactions .

Reactivity and Stability: The nitro group in all compounds deactivates the aromatic ring, directing electrophilic attacks to meta positions. However, the presence of additional electron-withdrawing groups (e.g., acyl chloride in 4-Nitrobenzoyl Chloride) further enhances electrophilicity, making it highly reactive toward nucleophiles . 4-Nitrobenzonitrile exhibits stability under thermal stress, a trait valuable in high-temperature syntheses, whereas the azo group in this compound may confer photosensitivity .

Applications: this compound: Likely explored for chromophore design due to the azo-malononitrile system. Similar compounds are used in molecular electronics and as ligands in metal-organic frameworks (MOFs) . 2-(4-Nitrobenzylidene)malononitrile: Demonstrated utility in synthesizing spirocyclic and heterocyclic compounds (e.g., 4H-pyrans), highlighting its role in medicinal chemistry . 4-Nitrobenzoic Acid: A common intermediate in drug synthesis, such as anticonvulsants or antibiotics, due to its carboxylic acid functionality .

Safety and Handling: Compounds like 2-(4-Nitrobenzylidene)malononitrile require stringent safety measures (e.g., gloves, ventilation) due to reported hazards . By analogy, this compound likely demands similar precautions, though specific toxicity data are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.